4-Ethoxy-3,5-diiodobenzaldehyde

Description

Contextual Significance in Advanced Organic Chemistry Research

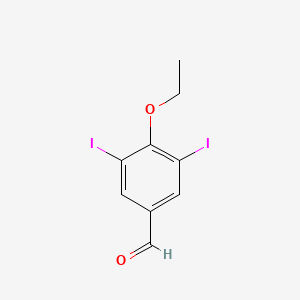

4-Ethoxy-3,5-diiodobenzaldehyde is an aromatic aldehyde that, while not extensively documented in mainstream chemical literature, holds potential significance as a versatile building block in advanced organic chemistry research. Its structure, characterized by an ethoxy group and two iodine atoms flanking a formyl group on a benzene (B151609) ring, offers multiple reactive sites for a variety of chemical transformations. The electron-donating ethoxy group and the bulky, electron-withdrawing iodine atoms create a unique electronic and steric environment that can influence the reactivity of the aldehyde functionality and the aromatic ring.

The true value of this compound lies in its potential as a precursor for the synthesis of more complex molecules. The aldehyde group is a gateway to a vast number of chemical reactions, including nucleophilic additions, condensations, and oxidations, allowing for the construction of diverse molecular scaffolds. ncert.nic.in Furthermore, the carbon-iodine bonds are amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. This dual reactivity makes it a potentially valuable intermediate for the targeted synthesis of novel organic materials, pharmaceutical compounds, and agrochemicals. While specific applications are not widely reported, its structural motifs are found in various biologically active molecules and functional materials.

Scope and Objectives of the Comprehensive Research Overview

This article aims to provide a comprehensive overview of this compound, focusing on its fundamental chemical properties, plausible synthetic routes, and potential applications as a building block in organic synthesis. The primary objective is to collate and present scientifically accurate information based on established principles of organic chemistry and data from structurally related compounds, given the limited direct research on this specific molecule.

The overview will begin by detailing the physicochemical properties of this compound, drawing on available data and predictive models. It will then explore likely synthetic pathways, primarily focusing on the etherification of 4-hydroxy-3,5-diiodobenzaldehyde and the direct iodination of 4-ethoxybenzaldehyde (B43997). The subsequent sections will delve into the expected reactivity of the compound, highlighting the transformations of the aldehyde group and the reactions involving the carbon-iodine bonds. Finally, the potential utility of this compound as a synthon for creating more elaborate molecular architectures will be discussed, drawing parallels with the applications of other diiodobenzaldehyde derivatives in various fields of chemical research. thieme-connect.comresearchgate.net

Physicochemical Properties

The specific experimental data for this compound is not extensively available in public literature. However, its fundamental properties can be tabulated based on its chemical structure and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Formula | C9H8I2O2 | - |

| Molecular Weight | 430.97 g/mol | - |

| CAS Number | 632299-37-7 | aksci.com |

| Appearance | Likely a solid at room temperature | Inferred from similar iodinated aromatics |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). | General principle for similar compounds |

Synthesis of this compound

While no specific literature exclusively details the synthesis of this compound, two primary synthetic routes can be proposed based on well-established organic reactions.

Etherification of 4-Hydroxy-3,5-diiodobenzaldehyde

A highly plausible and likely efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 4-hydroxy-3,5-diiodobenzaldehyde. nih.gov This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Scheme:

Deprotonation of 4-hydroxy-3,5-diiodobenzaldehyde with a suitable base (e.g., potassium carbonate, sodium hydride) in an appropriate solvent (e.g., acetone (B3395972), DMF).

Addition of an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to the resulting phenoxide.

This method is generally high-yielding and allows for the introduction of the ethoxy group under relatively mild conditions. The synthesis of phenolic ethers via this pathway is a common strategy in organic chemistry. orientjchem.org

Iodination of 4-Ethoxybenzaldehyde

An alternative, though potentially less regioselective, approach is the direct iodination of 4-ethoxybenzaldehyde. nih.gov The ethoxy group is an ortho-, para-directing group, and since the para position is occupied by the aldehyde, iodination would be expected to occur at the ortho positions.

Reaction Scheme:

Electrophilic aromatic substitution using an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid) in a suitable solvent. drishtiias.com

Controlling the reaction to achieve di-iodination specifically at the 3 and 5 positions without side reactions can be challenging and may require careful optimization of reaction conditions.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKCHXBRSBJZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3,5 Diiodobenzaldehyde

Classical and Conventional Synthetic Routes

Traditional methods for preparing 4-ethoxy-3,5-diiodobenzaldehyde often involve multi-step sequences starting from readily available precursors. These routes typically rely on well-established functional group transformations and derivatizations to build the target molecule.

Multi-Step Synthesis from Readily Available Precursors

A common strategy for synthesizing this compound begins with a simpler, commercially available starting material such as 4-ethoxybenzaldehyde (B43997) or even p-hydroxybenzoic acid. The synthesis from p-hydroxybenzoic acid would involve initial esterification and ethylation of the phenolic hydroxyl group, followed by reduction of the carboxylic acid to an aldehyde and subsequent iodination.

A more direct precursor is 4-ethoxybenzaldehyde. The synthesis from this starting material involves the direct iodination of the aromatic ring. This electrophilic aromatic substitution reaction is typically carried out using an iodinating agent in the presence of an acid catalyst. The ethoxy group at the 4-position and the aldehyde group are ortho-, para-directing and meta-directing groups, respectively. The strong activating and ortho-, para-directing effect of the ethoxy group governs the regioselectivity of the iodination, leading to the introduction of iodine atoms at the 3 and 5 positions.

Another versatile precursor is syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). A synthetic route from syringaldehyde would first involve the etherification of the hydroxyl group to an ethoxy group. Following this, a demethylation step would be necessary to generate the dihydroxy intermediate, which could then be selectively di-iodinated. However, this route is less direct and may involve challenges in selective demethylation.

A plausible and efficient route starts from 3-ethoxy-4-hydroxybenzaldehyde. rsc.org This precursor can be subjected to iodination to first yield 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. rsc.org Subsequent iodination would then furnish the desired this compound.

Table 1: Comparison of Precursors for Multi-Step Synthesis

| Precursor | Key Transformation Steps | Advantages | Disadvantages |

| p-Hydroxybenzoic Acid | Esterification, Ethylation, Reduction, Iodination | Readily available and inexpensive starting material. | Longer synthetic sequence with more steps, potentially leading to lower overall yield. |

| 4-Ethoxybenzaldehyde | Direct di-iodination | Shorter synthetic route. | Requires control of iodination to prevent over-iodination or side reactions. |

| Syringaldehyde | Ethylation, Demethylation, Di-iodination | Utilizes a naturally derived starting material. | More complex synthesis with potentially challenging selective demethylation. |

| 3-Ethoxy-4-hydroxybenzaldehyde | Mono-iodination followed by a second iodination | Stepwise introduction of iodine atoms allows for better control. rsc.org | May require purification of the mono-iodinated intermediate. rsc.org |

Functional Group Transformations and Derivatizations

The synthesis of this compound heavily relies on key functional group transformations. The primary transformation is the electrophilic iodination of the aromatic ring. This is a crucial step that introduces the two iodine atoms at the positions ortho to the ethoxy group.

Another important functional group transformation is the etherification of a hydroxyl group to an ethoxy group. This is particularly relevant when starting from precursors like p-hydroxybenzoic acid or 4-hydroxy-3,5-dimethoxybenzaldehyde. prepchem.comchemicalbook.com This reaction is typically achieved using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. prepchem.comnih.gov

Furthermore, the synthesis may involve the protection and deprotection of functional groups. For instance, the aldehyde group in 4-ethoxybenzaldehyde might be protected as an acetal (B89532) to prevent its oxidation during subsequent reaction steps. orgsyn.org After the desired transformations are complete, the protecting group is removed to regenerate the aldehyde functionality.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of modern techniques for the synthesis of this compound, focusing on the use of transition metal catalysis, green chemistry principles, and alternative energy sources.

Transition Metal-Catalyzed Transformations (e.g., Iodination Procedures)

Transition metal catalysts can play a significant role in facilitating the iodination of aromatic compounds. rsc.orgresearchgate.net While direct electrophilic iodination is possible, transition metal-catalyzed methods can offer advantages in terms of milder reaction conditions, higher selectivity, and improved yields. For instance, palladium or copper catalysts can be employed to activate the aromatic C-H bonds towards iodination.

The use of iodide as a ligand in transition metal catalysis can have a profound effect on the reaction, often accelerating key steps in the catalytic cycle. rsc.orgresearchgate.net The "soft" nature of the iodide ligand allows it to bind strongly to late transition metals, influencing their reactivity and stability. rsc.orgresearchgate.net These catalytic systems can provide a more efficient and controlled route to this compound compared to classical methods.

Green Chemistry Principles in Synthesis (e.g., Catalysis, Solvent Selection)

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This involves the use of catalysts to minimize waste and improve atom economy. rsc.org Enzymatic catalysis, for example, using laccase in the presence of potassium iodide, has been shown to be an efficient and sustainable method for the iodination of phenolic compounds. rsc.org This biocatalytic approach often proceeds under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org

Solvent selection is another crucial aspect of green synthesis. The use of greener solvents, such as water or bio-derived solvents, is preferred over traditional volatile organic compounds (VOCs). Additionally, minimizing the use of solvents altogether, through solvent-free reaction conditions, is a key goal.

Microwave-Assisted and Photochemical Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netresearchgate.netnih.govsemanticscholar.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.netresearchgate.net In the context of synthesizing this compound, microwave heating could be applied to the iodination step or the etherification reaction, potentially leading to a more efficient and energy-saving process. nih.govsemanticscholar.org

Photochemical synthesis, which utilizes light to initiate chemical reactions, offers another alternative and sustainable approach. While specific photochemical methods for the synthesis of this compound are not widely reported, the principles of photochemistry could potentially be applied to the iodination reaction. This would involve the use of a photosensitizer to generate iodine radicals, which could then react with the aromatic substrate.

Table 2: Summary of Synthetic Methodologies

| Methodology | Key Features | Advantages | Potential Challenges |

| Classical Synthesis | Multi-step, use of conventional reagents. | Well-established and understood procedures. | Can be lengthy, may generate significant waste. |

| Transition Metal Catalysis | Use of catalysts like palladium or copper. rsc.orgresearchgate.net | Milder conditions, higher selectivity, improved yields. rsc.org | Catalyst cost and removal from the final product. |

| Green Chemistry Approaches | Biocatalysis, green solvents. rsc.org | Environmentally friendly, reduced waste. rsc.org | Catalyst stability and reusability. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. researchgate.netresearchgate.net | Rapid reaction times, higher yields. researchgate.netresearchgate.net | Specialized equipment required, potential for localized overheating. |

| Photochemical Synthesis | Use of light to initiate reactions. | Potentially mild and selective. | Requires specific photochemical reactors, potential for side reactions. |

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound requires careful consideration of several interacting variables. The goal is to maximize the conversion of the starting material into the desired di-iodinated product while minimizing side reactions and the formation of impurities.

The choice of solvent plays a pivotal role in the iodination of aromatic compounds, influencing reactant solubility, reaction rate, and even the regioselectivity of the iodination. For the synthesis of related iodinated phenolic aldehydes, various solvent systems have been explored, ranging from aqueous buffers to organic solvents and even solvent-free conditions.

In enzymatic iodination, such as with laccase, an acetate (B1210297) buffer is often employed. For instance, the iodination of related phenols has been successfully carried out in a 0.1 M acetate buffer (pH 5.0), sometimes with dimethyl sulfoxide (B87167) (DMSO) added as a co-solvent to aid in the dissolution of the substrate. rsc.org Following the reaction, extraction is typically performed using an organic solvent like ethyl acetate (EtOAc). rsc.org

Research into greener synthesis methodologies has demonstrated the efficacy of solvent-free reaction conditions (SFRC). chem-soc.siresearchgate.net The iodination of various methoxy-substituted aromatic compounds using an iodine/hydrogen peroxide system has been performed effectively without any organic solvent. chem-soc.si This approach not only simplifies the work-up procedure but also aligns with the principles of green chemistry. chem-soc.simdpi.com When compared directly, reactions conducted under SFRC have shown different outcomes and efficiencies compared to those performed in water. chem-soc.siresearchgate.net In other related syntheses, acetone (B3395972) has been used as the reaction solvent. chemicalbook.com

The selection of a solvent system is therefore a trade-off between reaction efficiency, ease of product purification, and environmental impact.

Table 1: Overview of Solvent Systems in the Synthesis of Iodinated Benzaldehydes and Related Compounds

| Solvent System | Starting Material/Reaction Type | Purpose | Reference |

|---|---|---|---|

| Acetate Buffer (0.1 M, pH 5.0) with 10% DMSO | Laccase-catalyzed iodination of p-substituted phenols | Reaction Medium | rsc.org |

| Ethyl Acetate (EtOAc) | Laccase-catalyzed iodination | Extraction Solvent | rsc.org |

| Solvent-Free Reaction Conditions (SFRC) | Iodination with I₂/H₂O₂ | Reaction Medium | chem-soc.siresearchgate.net |

| Acetone | Ethylation of Syringaldehyde | Reaction Medium | chemicalbook.com |

The introduction of iodine to the aromatic ring, an electrophilic substitution reaction, often requires a catalyst or an oxidizing agent to generate a more potent iodinating species from molecular iodine (I₂). chem-soc.siacsgcipr.org

Enzymatic Catalysis: Laccase from Trametes versicolor has been used as a biocatalyst for the iodination of phenolic compounds. rsc.org In this system, a mediator, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), is often used. The catalyst loading is precisely controlled; for a 2 mmol scale reaction, 45 units of laccase might be initially charged, with an additional 90 units added over several hours via a syringe pump to maintain catalytic activity. rsc.org One unit of laccase is defined as the amount of enzyme that converts 1 mmol of ABTS per minute. rsc.org

Oxidant-Mediated Iodination: A common and efficient method involves the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). chem-soc.siresearchgate.net H₂O₂ oxidizes iodide to the more electrophilic iodine species, enhancing its reactivity. chem-soc.si The ratio of substrate to I₂ and H₂O₂ is crucial for efficient transformation. chem-soc.si Studies on similar compounds have shown that for some substrates, a ratio of 1:0.5:0.6 (substrate:I₂:H₂O₂) is sufficient, while others require a 1:1:1 ratio for optimal conversion. chem-soc.si

Phase Transfer Catalysis: For related etherification reactions to produce precursors, phase transfer catalysts (PTCs) are employed, particularly when reacting a water-soluble phenoxide with an alkyl halide. Catalysts such as tetrabutylammonium (B224687) bromide have been utilized in aqueous systems to facilitate the reaction between the organic and aqueous phases. google.com In one patented method, the equivalent ratio of the starting material (isovanillin) to the catalyst is specified as 1:(0.1-0.5). google.com

Table 2: Catalyst Systems for Synthesis of Iodinated Benzaldehydes and Precursors

| Catalyst/Mediator | Co-Catalyst/Reagent | Reaction Type | Catalyst Loading | Reference |

|---|---|---|---|---|

| Laccase | ABTS, Potassium Iodide | Enzymatic Iodination | 45 U + 90 U (over 5h) for 2 mmol substrate | rsc.org |

| Hydrogen Peroxide (30% aq.) | Iodine (I₂) | Electrophilic Iodination | 0.6 to 1.0 molar equivalents relative to substrate | chem-soc.si |

Temperature is a critical parameter that directly influences the rate of reaction and the potential for side product formation. The syntheses of this compound precursors and analogous iodinated compounds are typically conducted at mild to moderately elevated temperatures.

For instance, iodination reactions using the I₂/H₂O₂ system under solvent-free conditions have been effectively carried out by heating at 45 °C. chem-soc.siresearchgate.net The duration of heating at this temperature can vary significantly, from a few hours to over 18 hours, depending on the specific substrate being iodinated. chem-soc.si

In the synthesis of precursors like 4-ethoxy-3,5-dimethoxybenzaldehyde, a reaction temperature of 50 °C has been reported for the ethylation of syringaldehyde in acetone. chemicalbook.com Similarly, the synthesis of 4-ethoxy-3-methoxybenzaldehyde (B93258) has been performed at 50 °C in an aqueous solution. nih.gov A broader temperature range of 0-60 °C is noted in a patented method for a similar ethylation reaction using a phase transfer catalyst, indicating that the reaction can proceed efficiently at or slightly above room temperature. google.com

The available literature for these and related syntheses does not specify the use of high-pressure conditions. The reactions are generally performed in vessels open to the atmosphere or under an inert atmosphere (like argon) at standard atmospheric pressure, indicating that pressure is not a primary variable manipulated for process optimization. google.comorgsyn.org

Table 3: Reaction Temperatures for Synthesis of Iodinated Benzaldehydes and Precursors

| Reaction Type | Temperature | Duration | Reference |

|---|---|---|---|

| Iodination with I₂/H₂O₂ (SFRC) | 45 °C | 5 - 27 hours | researchgate.net |

| Ethylation (in Acetone) | 50 °C | 72 hours | chemicalbook.com |

| Ethylation (in Water) | 50 °C | Overnight | nih.gov |

| Ethylation (Phase Transfer Catalysis) | 0 - 60 °C | 3 - 6 hours | google.com |

Reaction Chemistry and Mechanistic Investigations of 4 Ethoxy 3,5 Diiodobenzaldehyde

Electrophilic and Nucleophilic Reactions

The compound's structure allows for reactions at both the aldehyde group (electrophilic carbon) and the aromatic ring (which can undergo substitution).

The aldehyde group (-CHO) is a primary site for nucleophilic attack. One of the most significant reactions of this type is the condensation with primary amines to form Schiff bases (or imines). This reaction is fundamental in the synthesis of various organic ligands, pharmaceutical intermediates, and biologically active compounds. ijmcmed.orgresearchgate.netnih.gov

The general mechanism involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde. This is typically followed by an acid-catalyzed dehydration step, resulting in the formation of a carbon-nitrogen double bond (azomethine group, -N=CH-). researchgate.netresearchgate.net The reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), sometimes with a few drops of an acid catalyst such as glacial acetic acid to facilitate the dehydration step. ijmcmed.org

While specific studies detailing Schiff base formation with 4-Ethoxy-3,5-diiodobenzaldehyde are not prevalent in the cited literature, its reactivity is analogous to other substituted benzaldehydes. For instance, various Schiff bases have been successfully synthesized from compounds like 4-nitrobenzaldehyde (B150856) and 3,5-diiodosalicylaldehyde, demonstrating the general applicability of this reaction. ijmcmed.orgresearchgate.net The resulting Schiff bases from this compound would be valuable as they retain the di-iodo-phenyl moiety, which can be further functionalized.

Table 1: Representative Schiff Base Condensation Reaction

| Reactant 1 | Reactant 2 (Primary Amine) | Expected Product | Reaction Type |

| This compound | Aniline | N-(4-Ethoxy-3,5-diiodobenzylidene)aniline | Condensation / Schiff Base Formation |

| This compound | Ethylamine | N-(4-Ethoxy-3,5-diiodobenzylidene)ethanamine | Condensation / Schiff Base Formation |

| This compound | Sulfathiazole | (E)-4-((4-Ethoxy-3,5-diiodobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide | Condensation / Schiff Base Formation |

The two iodine atoms on the aromatic ring are excellent leaving groups, making the aromatic nucleus susceptible to various substitution reactions, particularly palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds.

Due to the presence of the electron-donating ethoxy group and the aldehyde (which is a deactivating, meta-directing group), the ring itself is not highly activated towards classical electrophilic aromatic substitution. Instead, the dominant reactivity pathway is the substitution of the iodine atoms. Nucleophilic aromatic substitution is also possible but generally requires strong activation from powerful electron-withdrawing groups and harsh reaction conditions. youtube.com

Reduction and Oxidation Pathways

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (4-Ethoxy-3,5-diiodophenyl)methanol. This transformation is commonly achieved using mild reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a prime example. youtube.com

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. chemicalforums.com This is followed by a protonation step, typically from a protic solvent like methanol or ethanol, to yield the final alcohol product. A key advantage of using NaBH₄ is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically affect more robust functional groups like aryl halides or ethers under standard conditions. youtube.comchemicalforums.com This allows for the clean conversion of the aldehyde to an alcohol while preserving the di-iodo-substituted aromatic ring for subsequent reactions.

Table 2: Selective Aldehyde Reduction

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | (4-Ethoxy-3,5-diiodophenyl)methanol | Selective Reduction |

While the outline specifies the aromatic nucleus, the most common and predictable oxidative transformation for this molecule involves the aldehyde group. Oxidation of the aldehyde moiety to a carboxylic acid is a standard reaction that produces 4-Ethoxy-3,5-diiodobenzoic acid. This can be accomplished using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Direct oxidation of the electron-rich aromatic nucleus is a more challenging and less common reaction that would require specific and harsh conditions, often leading to a mixture of products or ring degradation. Therefore, the principal oxidative pathway of interest is the conversion of the aldehyde to a carboxylic acid, which transforms the molecule into another useful synthetic building block.

Carbon-Carbon Bond Forming Reactions

The presence of two iodine atoms makes this compound an ideal substrate for a variety of powerful palladium-catalyzed carbon-carbon bond-forming reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would allow for the synthesis of biaryl compounds, replacing one or both iodine atoms with new aryl or vinyl groups. The reaction is highly versatile and tolerant of many functional groups, including the aldehyde. nih.gov

Heck-Mizoroki Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct method to vinylate the aromatic ring at the positions of the iodine atoms, extending the conjugation of the system.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This is an efficient method for forming C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes from this compound. researchgate.net These alkynylated products are valuable precursors for pharmaceuticals and organic materials. wikipedia.orgresearchgate.net

The two iodine atoms can potentially react sequentially, allowing for the stepwise and regioselective introduction of two different functional groups, further highlighting the synthetic utility of this compound.

Table 3: Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactant 2 | Catalyst System | Expected Product (Monosubstitution) |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Ethoxy-3-iodo-5-phenylbenzaldehyde |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | (E)-4-Ethoxy-3-iodo-5-styrylbenzaldehyde |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 4-Ethoxy-3-iodo-5-(phenylethynyl)benzaldehyde |

Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura, Heck)

The carbon-iodine bonds in this compound are prime sites for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is a powerful tool for forming biaryl structures. It is anticipated that this compound could readily participate in this reaction. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govyoutube.comlibretexts.org The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial in controlling the mono- or di-arylation of the diiodobenzaldehyde.

Similarly, the Heck reaction , which involves the coupling of an aryl halide with an alkene, is another plausible transformation for this compound. rsc.orgfrontiersin.orgnih.gov This reaction would enable the introduction of vinyl groups at the iodinated positions, leading to the formation of substituted stilbene (B7821643) derivatives. The mechanism proceeds through oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. nih.gov

While no specific data exists for this compound, the following table illustrates potential cross-coupling partners for this compound based on general knowledge of these reactions.

| Coupling Reaction | Potential Coupling Partner | Expected Product Type |

| Suzuki-Miyaura | Arylboronic acids, Heteroarylboronic acids | Biaryl or Heteroaryl-substituted benzaldehydes |

| Heck | Acrylates, Styrenes, Simple alkenes | Cinnamic acid derivatives, Stilbenes |

Knoevenagel and Wittig Reactions

The aldehyde functionality of this compound is a key site for condensation reactions that form new carbon-carbon double bonds.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. bas.bgmychemblog.com It is expected that this compound would react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield α,β-unsaturated products. The mechanism typically involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. acs.orgrsc.org Subsequent dehydration leads to the final product.

The Wittig reaction , a highly versatile method for alkene synthesis, utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.compressbooks.pub The reaction of this compound with a suitable Wittig reagent would allow for the precise introduction of a variety of substituted vinyl groups. The mechanism is believed to proceed through the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. libretexts.orglumenlearning.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. youtube.com

The table below outlines potential reactants for these condensation reactions with this compound.

| Condensation Reaction | Reactant | Expected Product Type |

| Knoevenagel | Malononitrile, Ethyl cyanoacetate, Diethyl malonate | 2-Substituted-3-(4-ethoxy-3,5-diiodophenyl)acrylonitriles/acrylates |

| Wittig | Alkylidenetriphenylphosphoranes | Substituted styrenes |

Mechanistic Studies of Key Transformations

Detailed mechanistic investigations, including reaction pathway elucidation and transition state analysis, are crucial for understanding and optimizing the reactivity of a compound. However, such studies are currently absent in the literature for this compound.

Reaction Pathway Elucidation

For the cross-coupling reactions, mechanistic studies would focus on identifying the active catalytic species, determining the rate-limiting step (often oxidative addition or transmetalation), and understanding the factors that control selectivity in the case of di-substitution. nih.gov For the Knoevenagel and Wittig reactions, elucidating the reaction pathway would involve studying the role of the catalyst, the formation of key intermediates like enolates or betaines, and the stereochemical course of the reaction. acs.orgyoutube.com

Transition State Analysis

Computational chemistry plays a vital role in understanding reaction mechanisms by allowing for the calculation and analysis of transition state structures and energies. ucsb.edu For the Suzuki-Miyaura and Heck reactions on this compound, transition state analysis could provide insights into the barriers for oxidative addition and reductive elimination, helping to explain reactivity and selectivity. In the case of the Knoevenagel and Wittig reactions, analyzing the transition states for the C-C bond-forming step and the subsequent elimination or cycloreversion would be key to understanding the reaction kinetics and stereoselectivity.

4 Ethoxy 3,5 Diiodobenzaldehyde As a Versatile Synthetic Intermediate and Building Block

Precursor for Advanced Organic Molecules

The true power of 4-Ethoxy-3,5-diiodobenzaldehyde is realized in its ability to serve as a foundational element for more elaborate molecular architectures.

The di-iodo substitution pattern on the aromatic ring of this compound makes it an excellent substrate for cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the introduction of a wide variety of substituents onto the aromatic core. This capability is crucial for the construction of polyfunctionalized aromatic systems, where precise control over the substitution pattern is essential for tuning the molecule's properties. For instance, Suzuki, Sonogashira, and Heck coupling reactions can be employed to introduce new carbon-carbon bonds, leading to the formation of biaryls, alkynyl-substituted arenes, and styrenyl derivatives, respectively.

| Coupling Reaction | Reagent/Catalyst | Resulting Structure |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Biaryl |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl-substituted arene |

| Heck Coupling | Alkene / Pd catalyst | Styrenyl derivative |

| Buchwald-Hartwig | Amine / Pd catalyst | Aryl amine |

These transformations are fundamental in materials science for the development of organic electronics and in medicinal chemistry for the synthesis of complex drug candidates.

The aldehyde functionality of this compound is a key feature that enables its use in the synthesis of a wide range of heterocyclic compounds. Heterocycles are integral to the structure of many pharmaceuticals, agrochemicals, and natural products. The aldehyde can participate in condensation reactions with various dinucleophiles to form rings of different sizes and compositions.

For example, reaction with hydrazines can yield pyrazoles, while condensation with β-ketoesters or malononitrile (B47326) can lead to the formation of pyridines and other related six-membered heterocycles through multi-step reaction sequences. The presence of the iodine atoms can also be leveraged to direct cyclization reactions or to be retained in the final heterocyclic product for further functionalization. The synthesis of dehydrozingerone (B89773) derivatives from related methoxybenzaldehydes, which are key substrates for creating flavones, provides a parallel for how such aldehydes serve as crucial starting points for heterocycle synthesis. nih.gov

Role in Complex Molecule Total Synthesis

In the intricate field of total synthesis, where chemists aim to construct complex natural products from simple starting materials, this compound can serve as a valuable "chiral pool" or building block.

Retrosynthetic analysis is the process of deconstructing a complex target molecule into simpler, commercially available starting materials. This compound often emerges as a logical precursor in these analyses due to its combination of an aldehyde handle and the potential for diverse coupling reactions at the iodinated positions. A synthetic chemist might envision disconnecting a complex biaryl-containing natural product at the biaryl linkage, leading back to a di-iodinated aromatic piece, for which this compound could be a suitable starting material.

While this compound itself is achiral, its aldehyde group can be a site for stereoselective transformations. The addition of chiral nucleophiles or the use of chiral catalysts in reactions involving the aldehyde can lead to the formation of a new stereocenter with high enantiomeric or diastereomeric excess. This is a critical step in the synthesis of many biologically active molecules, where only one specific stereoisomer exhibits the desired activity. For example, asymmetric allylation or aldol (B89426) reactions can convert the aldehyde into a chiral secondary alcohol, a common motif in natural products.

Derivatization for Specialized Applications

Beyond its role as a synthetic intermediate, derivatives of this compound can be designed for specialized applications. The introduction of iodine atoms, which are relatively heavy, can be exploited in fields such as X-ray crystallography, where they can aid in solving the phase problem for determining the three-dimensional structure of large biomolecules.

Preparation of Novel Scaffolds for Chemical Research

The aldehyde functional group of this compound is a key feature that allows for its use in the synthesis of various molecular scaffolds, which are core structures of compounds that can be further diversified. Two prominent examples of such scaffolds are chalcones and Schiff bases.

Chalcones:

Chalcones are synthesized through a Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a benzaldehyde (B42025) derivative with an acetophenone. nih.gov This reaction is a well-established method for forming carbon-carbon bonds and creating the characteristic α,β-unsaturated ketone framework of chalcones. The reaction can be carried out using various bases, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent like ethanol (B145695). nih.govnih.gov Alternatively, catalysts like boron trifluoride etherate (BF3-Et2O) can be employed. researchgate.net

The general scheme for the synthesis of chalcones from this compound would involve its reaction with a substituted acetophenone. The resulting chalcone (B49325) scaffold, incorporating the diiodo-substituted phenyl ring, can then be used as a precursor for the synthesis of various heterocyclic compounds.

Table 1: Examples of Chalcone Synthesis Parameters

| Catalyst | Solvent | Reaction Condition | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethanol | Sonication for 10-15 min | nih.gov |

| Sodium Hydroxide (NaOH) | Ethanol | Stirring at room temperature | nih.gov |

| Boron Trifluoride Etherate (BF3-Et2O) | - | Ambient temperature | researchgate.net |

| Sulfuric Acid (H2SO4) | Ethanol | Reflux | nih.gov |

Schiff Bases:

Schiff bases, characterized by the azomethine (-C=N-) functional group, are another important class of scaffolds that can be readily prepared from this compound. researchgate.net They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netresearchgate.net This reaction is often carried out in a solvent like ethanol and may be catalyzed by a few drops of acid. researchgate.net

The reaction of this compound with various primary amines would yield a diverse library of Schiff bases. These scaffolds are of significant interest in coordination chemistry and drug design due to the ability of the imine nitrogen to coordinate with metal ions.

Table 2: Synthesis of Schiff Bases from Aldehyde Precursors

| Aldehyde Precursor | Amine Reactant | Resulting Scaffold Type | Reference |

|---|---|---|---|

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol | researchgate.net |

| 3,4-dimethoxybenzaldehyde | p-aminobenzoic acid | Schiff base (SBDA) | researchgate.net |

| Substituted Benzaldehydes | Primary Amines | Schiff Bases | researchgate.netresearchgate.net |

Modification for Material Science Precursors

The unique structural features of this compound, particularly the presence of two iodine atoms, make it an attractive precursor for materials science applications. These iodine atoms can participate in a variety of coupling reactions, such as the Suzuki-Miyaura cross-coupling, which are fundamental in polymer chemistry and the synthesis of advanced materials.

The aldehyde group can be used to introduce this diiodinated aromatic moiety into larger molecular structures. For instance, Schiff bases derived from this aldehyde can be used as photostabilizers for polymers. jmchemsci.com The incorporation of such additives can help to slow down the photo-degradation of polymeric materials upon exposure to UV light. jmchemsci.com

Furthermore, the di-iodinated nature of the molecule allows for the potential creation of cross-linked polymers or complex, multi-dimensional macromolecular architectures. By reacting with difunctional coupling partners, this compound can act as a node for building up intricate polymer networks. These materials could possess interesting optical, electronic, or thermal properties, making them suitable for a range of advanced applications.

Table 3: Potential Applications in Material Science

| Application | Rationale | Potential Outcome | Reference |

|---|---|---|---|

| Photostabilizers for Polymers | Schiff bases derived from aldehydes can absorb UV radiation. | Reduced photo-degradation of polymers like poly(styrene-co-butadiene). jmchemsci.com | jmchemsci.com |

| Polymer Synthesis | The two iodine atoms can undergo cross-coupling reactions. | Formation of cross-linked or complex polymeric structures. |

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 3,5 Diiodobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, multi-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all signals and confirmation of the molecular structure of 4-Ethoxy-3,5-diiodobenzaldehyde.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the ethoxy group. The aldehyde proton (CHO) would appear as a singlet at a characteristic downfield shift (around 9.8-10.0 ppm). The two equivalent aromatic protons (at C-2 and C-6) would also appear as a singlet, typically in the range of 8.0-8.2 ppm. The ethoxy group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the ethoxy carbons. The iodine-substituted carbons (C-3 and C-5) would have their signals shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to confirm the coupling between the methylene and methyl protons of the ethoxy group, showing a clear cross-peak between the quartet and the triplet.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton singlet to the C-2/C-6 carbon signal and the ethoxy proton signals to their respective carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (C) | - | ~132 | - |

| 2/6 (CH) | ~8.1 (s, 2H) | ~139 | C-1, C-3/5, C-4, C-7 (CHO) |

| 3/5 (C-I) | - | ~95 | - |

| 4 (C-O) | - | ~158 | - |

| 7 (CHO) | ~9.9 (s, 1H) | ~190 | C-1, C-2/6 |

| 8 (-OCH₂-) | ~4.2 (q, 2H) | ~71 | C-4, C-9 |

| 9 (-CH₃) | ~1.5 (t, 3H) | ~14 | C-8 |

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For this compound, DNMR studies could potentially investigate the rotational barrier around the C-O bond of the ethoxy group or the C-C bond connecting the aldehyde group to the aromatic ring. Hindered rotation can lead to the broadening of NMR signals or the appearance of multiple signals for chemically equivalent nuclei at low temperatures. researchgate.net

While specific dynamic NMR studies on this compound are not readily found in the surveyed literature, such investigations could provide valuable data on the molecule's flexibility and the energy barriers associated with its conformational isomers. For instance, by cooling the sample, it might be possible to slow the rotation of the ethoxy group enough to observe distinct signals for its protons, allowing for the calculation of the activation energy for this process.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique theoretical mass. For this compound, the molecular formula is C₉H₈I₂O₂. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion (e.g., [M+H]⁺) | Calculated Mass of Ion (Da) |

|---|---|---|---|

| C₉H₈I₂O₂ | 417.8559 | [C₉H₉I₂O₂]⁺ | 418.8637 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the masses of the resulting product ions. This provides detailed structural information. The fragmentation of this compound would likely proceed through characteristic losses of its functional groups.

A plausible fragmentation pathway for the molecular ion [M]⁺• or the protonated molecule [M+H]⁺ would involve:

Loss of an ethyl radical (•C₂H₅): A common fragmentation for ethoxy-substituted aromatics, leading to a significant fragment ion.

Loss of an ethylene (B1197577) molecule (C₂H₄): Through a rearrangement process, leaving a hydroxyl group.

Loss of the aldehyde group (•CHO): A typical fragmentation for benzaldehydes.

Loss of iodine atoms (•I): Stepwise loss of the two iodine atoms would produce characteristic ions separated by 127 mass units.

Loss of carbon monoxide (CO): Following the loss of the aldehyde proton.

Table 3: Predicted MS/MS Fragmentation of this compound ([M]⁺• at m/z ≈ 418)

| Predicted Fragment Ion (m/z) | Proposed Lost Neutral/Radical | Proposed Fragment Structure |

|---|---|---|

| 389 | •C₂H₅ | [M - C₂H₅]⁺ |

| 390 | •CHO | [M - CHO]⁺ |

| 291 | •I | [M - I]⁺ |

| 263 | •I, CO | [M - I - CO]⁺ |

| 164 | •I, •I | [M - 2I]⁺ |

X-Ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, it would reveal the packing of the molecules in the crystal lattice, elucidating intermolecular interactions such as halogen bonding (C-I···O), which are common in iodinated organic compounds, and potential π-π stacking interactions between the aromatic rings.

As of the latest literature review, a specific crystal structure for this compound has not been reported in publicly accessible databases. science.govscience.gov Should such a study be performed, it would provide invaluable, unambiguous information about its solid-state conformation and the supramolecular architecture it adopts.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

While a specific crystal structure for this compound is not publicly available, the crystal packing and intermolecular interactions can be inferred from studies on similarly substituted benzaldehyde (B42025) derivatives. The solid-state architecture of such compounds is typically governed by a variety of weak and non-covalent interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. For substituted benzaldehydes, this analysis often reveals that the packing is consolidated by interactions such as weak C–H⋯O hydrogen bonds, halogen bonding (I⋯I or I⋯O), C–H⋯π, and π–π stacking interactions. nih.govnih.govepa.gov In the case of this compound, the prominent iodine atoms are expected to participate significantly in halogen bonding. The oxygen atoms of the ethoxy and carbonyl groups are likely to act as acceptors for weak C–H⋯O hydrogen bonds, contributing to the formation of a stable three-dimensional supramolecular network.

Conformational Analysis in the Solid State

In the solid state, the conformation of substituted benzaldehydes is influenced by the interplay between steric and electronic effects of the substituents. For 4-substituted benzaldehydes, the molecule often adopts a planar or near-planar conformation to maximize resonance stabilization. researchgate.netresearchgate.net Studies on related molecules like 4-ethoxy-3-methoxybenzaldehyde (B93258) show that the non-hydrogen atoms are approximately coplanar.

Theoretical and spectroscopic analyses of various halobenzaldehydes indicate that the rotation of the formyl group is a key conformational feature. researchgate.net The relative orientation of the carbonyl group and the substituents on the ring dictates the most stable conformer. For many 4-substituted benzaldehydes, the anti-conformation, where the C=O bond and the substituent at the para position point to opposite sides of the ring, is favored. researchgate.net It is highly probable that this compound also adopts a largely planar conformation in the solid state to facilitate electronic delocalization across the aromatic system.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of the Benzaldehyde Moiety

The benzaldehyde moiety exhibits several characteristic vibrational bands. The most prominent is the strong absorption due to the C=O stretching vibration of the carbonyl group, which typically appears around 1700 cm⁻¹. docbrown.info Conjugation with the benzene (B151609) ring slightly lowers this frequency compared to aliphatic aldehydes. youtube.com

Another key feature is the C-H stretching vibration of the aldehyde group, which usually appears as a pair of weak to medium bands between 2880 cm⁻¹ and 2650 cm⁻¹. docbrown.infoyoutube.com The aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. Vibrations associated with the benzene ring itself, including C-C stretching, produce a series of bands between 1625 cm⁻¹ and 1440 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and deformation modes unique to the molecule. docbrown.info

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Aldehyde C-H Stretch | 2880 - 2650 (often two bands) | Weak to Medium |

| Carbonyl C=O Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1625 - 1440 (multiple bands) | Variable |

Influence of Halogen and Ethoxy Substituents on Spectra

The presence of heavy iodine atoms and an electron-donating ethoxy group on the benzaldehyde ring significantly influences the vibrational spectrum.

Halogen Substituents: The large mass of the iodine atoms will lower the frequency of vibrations involving the C-I bonds. The C-I stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹. The presence of these heavy atoms can also influence the position and intensity of other ring vibrations through both mass and electronic effects. Halogen bonding can cause shifts in the vibrational frequencies of participating groups.

Ethoxy Substituent: The ethoxy group introduces its own characteristic vibrations. These include C-H stretching vibrations of the ethyl group (typically in the 2980-2850 cm⁻¹ region), C-H bending modes (around 1470-1380 cm⁻¹), and C-O stretching vibrations. The asymmetric and symmetric C-O-C stretching modes of the aryl-ether linkage are expected to appear as strong bands in the 1270-1230 cm⁻¹ and 1050-1010 cm⁻¹ regions, respectively. As an electron-donating group, the ethoxy substituent can slightly lower the C=O stretching frequency by increasing electron density in the ring through resonance.

Inelastic Neutron Scattering (INS) studies on related molecules like 4-ethoxybenzaldehyde (B43997), combined with DFT calculations, have provided detailed assignments of vibrational modes, confirming the significant contribution of substituent motions, particularly at lower wavenumbers. researchgate.netnih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of benzaldehyde and its derivatives is characterized by distinct absorption bands corresponding to different types of electronic excitations.

For benzaldehyde itself, theoretical and experimental studies identify several key transitions. researchgate.net These include:

A weak, long-wavelength band corresponding to the n → π* transition of the carbonyl group. This transition is formally forbidden and thus has a low molar absorptivity.

Stronger bands at shorter wavelengths arising from π → π* transitions within the conjugated system of the benzene ring and the carbonyl group. researchgate.net

The substituents on this compound will cause significant shifts in these absorption bands (solvatochromic shifts).

Ethoxy Group: As an auxochrome (a group that modifies the light-absorbing properties of a chromophore), the electron-donating ethoxy group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π → π* transitions.

Iodine Atoms: The iodine atoms, with their available lone pairs, can also act as auxochromes. More significantly, the "heavy-atom effect" of iodine can enhance the probability of intersystem crossing from the singlet excited state to the triplet state, which can influence the photophysical properties of the molecule.

Therefore, the UV-Vis spectrum of this compound is expected to show its principal π → π* absorption bands shifted to longer wavelengths compared to unsubstituted benzaldehyde, reflecting the extended conjugation and the electronic influence of the ethoxy and iodo substituents.

| Transition Type | Description | Expected Characteristics |

|---|---|---|

| n → π | Excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. | Weak absorption at longer wavelength. |

| π → π | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital of the conjugated system. | Strong absorption at shorter wavelengths, shifted by substituents. |

Theoretical and Computational Investigations of 4 Ethoxy 3,5 Diiodobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of a molecule's electronic characteristics. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 4-Ethoxy-3,5-diiodobenzaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute various electronic properties. aip.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. sciensage.inforesearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. sciensage.info For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-rich oxygen of the ethoxy group, while the LUMO would likely be centered on the electron-deficient aldehyde group and the carbon atoms bonded to the iodine substituents. wuxibiology.comresearchgate.net DFT calculations can provide quantitative values for these orbitals and related electronic parameters.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Calculated via DFT)

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 4.10 | Indicates chemical stability and reactivity. biointerfaceresearch.comnih.gov |

| Ionization Potential | I | 6.25 | The energy required to remove an electron (approximated as -EHOMO). sciensage.info |

| Electron Affinity | A | 2.15 | The energy released when an electron is added (approximated as -ELUMO). sciensage.info |

| Global Hardness | η | 2.05 | Measures resistance to change in electron distribution (ΔE / 2). sciensage.info |

| Electronegativity | χ | 4.20 | The power of an atom to attract electrons ( (I + A) / 2 ). |

Molecular Dynamics Simulations

While quantum mechanics describes electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior.

The presence of the flexible ethoxy group means that this compound can exist in multiple conformations. The rotation around the C-O and C-C single bonds of the ethoxy group, as well as potential rotation of the aldehyde group, defines the molecule's conformational landscape. MD simulations can explore these different conformations to identify the most stable, low-energy states. nih.gov This is crucial as the specific conformation can influence the molecule's packing in a crystal lattice and its interaction with other molecules. The large iodine atoms would sterically hinder certain conformations, likely favoring a structure where the ethyl group is oriented away from them.

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). ajchem-a.com These simulations can reveal how solvation affects conformational preferences and the accessibility of reactive sites. For example, polar solvents may form hydrogen bonds with the aldehyde oxygen, potentially influencing its reactivity. The polarizable continuum model (PCM) is another computational approach used to approximate solvent effects on electronic properties. ajchem-a.com

Prediction of Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting how a molecule will react and the pathway it will follow. rsc.org By combining electronic structure information with reaction path calculations, a detailed picture of chemical reactivity can be constructed.

For this compound, FMO analysis and calculated electrostatic potential maps can predict the most likely sites for chemical attack. researchgate.net

Nucleophilic Attack: The aldehyde carbon is highly electrophilic due to the electron-withdrawing oxygen atom and is the most probable site for attack by a nucleophile. nih.gov

Electrophilic Attack: The benzene ring, despite the deactivating iodo-substituents, is activated by the powerful electron-donating ethoxy group. The positions ortho to the ethoxy group are sterically hindered by the iodine atoms, leaving the carbon position ortho to the aldehyde and meta to the ethoxy group as a potential, albeit less likely, site for electrophilic substitution.

Furthermore, computational chemistry can be used to model the transition states of potential reactions. wuxibiology.comrsc.org By calculating the activation energy (the energy barrier that must be overcome for a reaction to occur), chemists can predict the feasibility and rate of different reaction pathways, guiding synthetic efforts.

Computational Assessment of Reaction Pathways

The reactivity of this compound is significantly influenced by its substituents: the electron-donating ethoxy group, the electron-withdrawing and bulky iodine atoms, and the aldehyde functional group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these electronic and steric effects to predict the molecule's behavior in chemical reactions.

One of the key areas of computational investigation for halogenated aromatic aldehydes is the prediction of their reactivity in cross-coupling reactions. For instance, in reactions like the Suzuki-Miyaura coupling, which are pivotal for forming carbon-carbon bonds, DFT calculations can help predict the regioselectivity. This is achieved by calculating parameters such as Fukui indices, which identify the most electrophilic and nucleophilic sites within the molecule. In a related compound, 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde, the aldehyde carbon (C7) exhibits high electrophilicity, making it a likely site for nucleophilic attack. d-nb.info

Furthermore, molecular orbital analysis, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, is crucial. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and its propensity to react with catalysts, such as the palladium catalysts used in Suzuki couplings. A smaller HOMO-LUMO gap generally suggests higher reactivity. d-nb.info For substituted benzaldehydes, these calculations can elucidate how the interplay of the ethoxy and diiodo substituents modulates the electron density on the aromatic ring and the reactivity of the aldehyde group.

Computational studies on similar molecules, such as chloro-substituted 7-azaindole-3-carbaldehydes, have demonstrated the use of DFT to analyze the stability of different conformations and intermolecular interactions, such as dimer formation. mdpi.com For this compound, similar computational models could be employed to understand its solid-state behavior and intermolecular interactions, which can influence its reactivity in heterogeneous catalysis.

The Maillard reaction and lipid oxidation are significant pathways for the formation of aroma compounds, and computational models can help in understanding the formation of aldehydes and other volatile compounds. mdpi.com While not directly a synthetic reaction pathway in the traditional sense, understanding the thermal degradation and reaction pathways of this compound under various conditions is crucial for its application in food and fragrance science.

Table 1: Predicted Reactivity Parameters for Substituted Benzaldehydes

| Parameter | Predicted Significance for this compound |

| Fukui Indices | Expected to show high electrophilicity at the aldehyde carbon and carbons bearing iodine atoms, indicating sites for nucleophilic attack or oxidative addition in cross-coupling reactions. |

| HOMO-LUMO Gap | The presence of electron-withdrawing iodine atoms is predicted to lower the LUMO energy, potentially resulting in a smaller HOMO-LUMO gap and enhanced reactivity compared to non-iodinated analogues. |

| Reaction Energetics | DFT calculations can model the energy profiles of potential reactions, such as oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, to determine the thermodynamic feasibility of these transformations. |

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which is invaluable for their characterization.

¹H and ¹³C NMR Spectroscopy:

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a mature field in computational chemistry. d-nb.infoualberta.ca By employing DFT calculations, often in conjunction with empirical corrections or machine learning models, it is possible to obtain highly accurate predicted NMR spectra. d-nb.infoualberta.ca For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus.

The aldehyde proton is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around 9.8-10.0 ppm. The aromatic protons, due to the symmetrical substitution pattern, would likely appear as a singlet. The ethoxy group would give rise to a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, with their chemical shifts influenced by the neighboring oxygen atom and the aromatic ring.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is expected to have the largest chemical shift. The chemical shifts of the aromatic carbons would be significantly affected by the iodine and ethoxy substituents. The carbons bonded to the iodine atoms are expected to show a characteristic upfield shift compared to their non-iodinated counterparts due to the "heavy atom effect."

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | ~9.8 | - |

| Aromatic H | ~8.0 | - |

| -OCH₂CH₃ | ~4.2 (quartet) | ~70 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| Aldehyde C | - | ~190 |

| C-Aromatic (C-H) | - | ~135 |

| C-Aromatic (C-O) | - | ~158 |

| C-Aromatic (C-I) | - | ~90 |

Note: These are estimated values based on computational predictions for similar structures and established substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using DFT methods, which provide information about the vibrational modes of the molecule. mdpi.com For this compound, the most prominent peaks in the IR spectrum would be associated with the stretching vibrations of the carbonyl group (C=O) of the aldehyde, the C-O stretching of the ethoxy group, and the C-H stretching of the aromatic and aliphatic protons.

The C=O stretch of the aldehyde is expected to appear as a strong band in the region of 1680-1700 cm⁻¹. The C-O-C stretching vibrations of the ethoxy group would likely be observed in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹. The vibrations involving the heavy iodine atoms would occur at lower frequencies, typically in the far-IR region. The NIST WebBook provides access to experimental IR spectra for similar compounds like 4-ethoxybenzaldehyde (B43997), which can serve as a reference for interpreting the predicted spectrum. nist.gov Research on related molecules like 4-ethoxy-3-methoxy benzaldehyde (B42025) also provides valuable comparative FTIR data. researchgate.net

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Ethoxy Group | C-H Stretch (aliphatic) | < 3000 |

| Ethoxy Group | C-O Stretch | 1200 - 1300 |

| Diiodo-substituted Ring | C-I Stretch | < 600 |

Note: These are predicted ranges based on typical vibrational frequencies for these functional groups.

Applications of 4 Ethoxy 3,5 Diiodobenzaldehyde in Chemical Sciences Excluding Biological Contexts

Role in Material Science and Polymer Chemistry

The distinct structure of 4-Ethoxy-3,5-diiodobenzaldehyde, which combines an aldehyde functional group with two iodine atoms on an ethoxy-substituted benzene (B151609) ring, makes it a highly valuable precursor in the synthesis of specialized polymers and materials.

This compound is a key building block for creating sophisticated functional organic materials. The presence of iodine atoms facilitates its use in various cross-coupling reactions, enabling the construction of complex molecular systems.

A significant application is in the synthesis of ligands for Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are a class of porous crystalline materials composed of metal ions linked by organic ligands. mdpi.com The specific structure of the organic ligand, for which this compound can be a precursor, dictates the resulting MOF's properties, such as pore size and surface chemistry. These tailored frameworks are explored for uses in chemical sensing and gas separation. mdpi.comresearchgate.net

Furthermore, this compound is identified as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com The di-iodo functionality allows it to be integrated into larger conjugated molecules through chemical reactions, forming the core components responsible for light emission in OLED devices. The ethoxy group enhances solubility in organic solvents, a critical factor for the fabrication of the thin films needed in optoelectronics.

In the field of polymer chemistry, this compound is utilized as a monomer for synthesizing Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs). bldpharm.com These materials are notable for their permanent porosity and extended π-conjugation, which confer unique electronic and optical properties. rsc.org

The aldehyde group can react with other monomers to form stable, porous networks. The rigidity of the benzaldehyde (B42025) unit contributes to the formation of ordered, crystalline structures. The iodine atoms serve a dual purpose: they can be used to fine-tune the electronic characteristics of the polymer or act as reactive sites for post-synthetic modifications. This allows for the introduction of new functional groups to customize the polymer for specific tasks, such as the adsorption of dyes or other molecules from solution. rsc.org

Analytical Chemistry Reagents and Standards (Non-Biomedical)

The defined chemical properties of this compound lend it to applications in analytical chemistry as both a potential derivatization agent component and a chromatographic standard.

Derivatization is a chemical modification technique employed to enhance the detectability of analytes in methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Aldehydes, for example, are often derivatized to improve their ionization efficiency. nih.gov While this compound is more likely to be the target of such a reaction, its structure, particularly the heavy iodine atoms, could be incorporated into the design of novel derivatization agents to provide a distinct mass spectrometric signal for sensitive and specific detection.

For the development and validation of analytical methods like High-Performance Liquid Chromatography (HPLC), pure, well-characterized compounds are essential as standards. This compound, with its stable structure and known molecular weight, is suitable for this purpose. chemspider.com It can be used to optimize separation parameters and verify the performance of an analytical method. For example, related iodinated and ethoxy-substituted benzaldehydes are analyzed using reverse-phase HPLC, indicating a clear path for developing methods involving this compound. sielc.comsielc.com

Interactive Data Table: Example HPLC Conditions for Related Compounds

| Analyte | Chromatographic Column | Mobile Phase Components | Primary Application |

| 4-Hydroxy-3,5-diiodobenzaldehyde | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Method Development, Impurity Separation sielc.com |

| 4-Ethoxy-3-hydroxybenzaldehyde | Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric Acid | Method Development, Pharmacokinetics sielc.com |

Photophysical and Optoelectronic Applications (as a component or precursor)

As a precursor, this compound is instrumental in the synthesis of photophysically active molecules. bldpharm.com The core structure contains electron-donating (ethoxy) and electron-withdrawing (aldehyde) elements, a common motif in chromophore design.

The true synthetic power of this compound comes from the two iodine atoms, which are highly effective leaving groups in palladium-catalyzed cross-coupling reactions. This reactivity allows chemists to extend the π-conjugated system by attaching other molecular fragments. Through this strategy, larger molecules with precisely engineered light absorption and emission properties can be created. These resulting materials are candidates for use in advanced applications such as organic pigments and aggregation-induced emission materials. bldpharm.com

Building Block for Fluorescent Probes (non-biological applications)

Detailed research on the specific use of this compound as a building block for fluorescent probes in non-biological contexts is not extensively documented in publicly available literature. However, the general class of substituted aromatic aldehydes is fundamental to the synthesis of various fluorescent molecules.

The aldehyde functional group can readily react with amine-containing compounds to form a Schiff base (imine), a reaction that can either switch on or alter the fluorescence properties of a fluorophore. mdpi.com This principle is a common strategy in designing chemosensors.